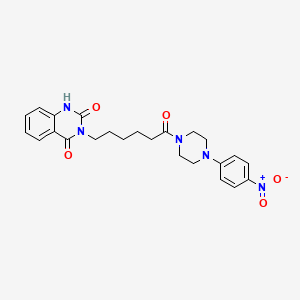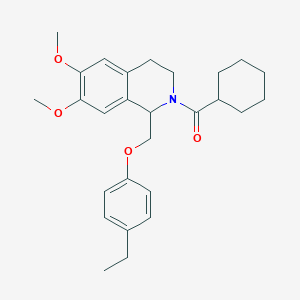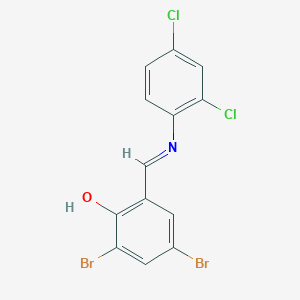![molecular formula C22H26N2O3 B11225943 2'-(2-furylmethyl)-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11225943.png)
2'-(2-furylmethyl)-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(2-furylmethyl)-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-furylmethyl)-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, including the formation of the isoquinoline core and the subsequent introduction of the spirocyclopentane and furylmethyl groups. Common synthetic routes include:
Palladium-Catalyzed Coupling: This method involves the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization to form the isoquinoline core.
Copper(I)-Catalyzed Tandem Reaction: This method uses 2-bromoaryl ketones, terminal alkynes, and acetonitrile to produce densely functionalized isoquinolines via N atom transfer and a three-component cyclization.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo various substitution reactions, especially at the furylmethyl and isoquinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted isoquinoline compounds.
Scientific Research Applications
2’-(2-furylmethyl)-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-(2-furylmethyl)-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The isoquinoline core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-furylmethyl)-1-oxo-spiro[4H-isoquinoline-3,1’-cyclopentane]-4-carboxylic acid
- Isoquinoline derivatives
Uniqueness
The uniqueness of 2’-(2-furylmethyl)-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its spirocyclopentane structure, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives. This structural feature enhances its stability and potential interactions with biological targets.
Properties
Molecular Formula |
C22H26N2O3 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-1-oxo-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)23-20(25)19-17-9-3-4-10-18(17)21(26)24(14-16-8-7-13-27-16)22(19)11-5-6-12-22/h3-4,7-10,13,15,19H,5-6,11-12,14H2,1-2H3,(H,23,25) |
InChI Key |
FLPXXBYKKLEZFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-1-(2-methoxyphenyl)-3-(3-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11225865.png)
![7-(4-bromophenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11225873.png)


![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B11225898.png)
![N-(3-fluoro-4-methylphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11225903.png)
![N-(2,4-dimethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11225913.png)

![2-(4-Fluorobenzyl)-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11225921.png)
![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B11225927.png)


![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B11225942.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)propanamide](/img/structure/B11225946.png)
